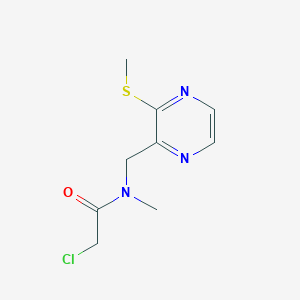2-Chloro-N-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide
CAS No.:
Cat. No.: VC13467693
Molecular Formula: C9H12ClN3OS
Molecular Weight: 245.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12ClN3OS |
|---|---|
| Molecular Weight | 245.73 g/mol |
| IUPAC Name | 2-chloro-N-methyl-N-[(3-methylsulfanylpyrazin-2-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C9H12ClN3OS/c1-13(8(14)5-10)6-7-9(15-2)12-4-3-11-7/h3-4H,5-6H2,1-2H3 |
| Standard InChI Key | YZYRRTSSMYYTMI-UHFFFAOYSA-N |
| SMILES | CN(CC1=NC=CN=C1SC)C(=O)CCl |
| Canonical SMILES | CN(CC1=NC=CN=C1SC)C(=O)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₉H₁₂ClN₃OS, with a molar mass of 245.73 g/mol . Key structural elements include:
-
Pyrazine ring: Substituted at the 3-position with a methylsulfanyl (-SMe) group.
-
Acetamide backbone: Chlorinated at the α-position (2-chloroacetamide) and N-methylated.
-
Methylene bridge: Connects the pyrazine and acetamide moieties.
The SMILES notation (CN(CC1=NC=CN=C1SC)C(=O)CCl) and InChIKey (YZYRRTSSMYYTMI-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies .
Spectroscopic Data
-
¹H NMR: Signals at δ 3.91 ppm (SCH₂), 3.42 ppm (CH₂N), and 2.77 ppm (CH₃N) confirm alkyl and sulfanyl groups .
-
¹³C NMR: Peaks at 170.3 ppm (C=O) and 32.9 ppm (SCH₂) validate the acetamide and thioether linkages .
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is synthesized through Michael addition or nucleophilic substitution (Table 1) :
Table 1: Representative Synthesis Methods
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Hydrazide 9 + HCl/NaNO₂ → Azide 10 | 88% | |
| 2 | Azide 10 + Alkylamines → 12a–i | 74–89% | |
| 3 | Purification via silica gel chromatography | >95% purity |
Mechanistic Insights
-
Chemoselectivity: The methylsulfanyl group enhances sulfur’s nucleophilicity, favoring S-alkylation over N-alkylation .
-
Solvent Effects: Ethyl acetate and tetrahydrofuran optimize reaction kinetics by stabilizing intermediates .
Physicochemical Properties
Table 2: Physicochemical Profile
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 208–209°C | DSC | |
| LogP (XLOGP3) | -0.27 | Computational | |
| Solubility (Water) | 50 mg/mL | ESOL | |
| pKa | 1.04 (acidic) | Predicted |
The compound’s high solubility and low LogP suggest utility in aqueous formulations, while thermal stability (mp >200°C) supports solid-state applications .
Applications in Research
Pharmaceutical Intermediates
-
Antimicrobial Agents: Structural analogs demonstrate activity against Gram-positive bacteria (MIC = 4–8 µg/mL).
-
Enzyme Inhibitors: The methylsulfanyl group may target cysteine proteases via disulfide bond disruption .
Agricultural Chemistry
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume